

Application Note: Targeted Isolation of High-Purity (-)-20-Deoxocarnosol

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Compound of Interest

Compound Name: (-)-20-Deoxocarnosol

CAS No.: 94529-97-2

Cat. No.: B1217706

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Target Molecule: **(-)-20-Deoxocarnosol** (CAS: 94529-97-2) Primary Sources: Salvia pachyphylla, Salvia clevelandii, Plectranthus barbatus Molecular Weight: 316.44 g/mol Key Structural Feature: C7–C20 epoxy linkage (cyclic ether) vs. the C20-lactone of carnosol.[1]

Part 1: Core Directive & Strategy

The Separation Challenge

The isolation of **(-)-20-deoxocarnosol** is complicated by the overwhelming presence of carnosic acid and carnosol in Salvia species.[1] Unlike carnosic acid (which oxidizes rapidly) and carnosol (which contains a lactone ring), 20-deoxocarnosol possesses a stable C7–C20 ether bridge.[1]

Strategic Imperative:

- **Solvent Selectivity:** Avoid alcohols (MeOH/EtOH) in the initial extraction to prevent the co-extraction of highly polar glycosides and rosmarinic acid. Use n-Hexane to selectively target the non-polar diterpenoid fraction.[1]
- **Chlorophyll Removal:** Salvia extracts are rich in chlorophyll, which fouls silica columns.[1] A Sephadex LH-20 filtration step is mandatory before silica chromatography.[1]
- **Critical Separation:** The separation of 20-deoxocarnosol from carnosol relies on the subtle polarity difference between the ether (deoxocarnosol) and the lactone (carnosol). A shallow

gradient of Hexane:Ethyl Acetate is required.[1]

Part 2: Experimental Protocol

Phase A: Biomass Preparation & Extraction

Objective: Maximize diterpene recovery while minimizing polar interference.

- Biomass: Harvest aerial parts of *Salvia pachyphylla* or *Plectranthus barbatus*.^[1]
- Drying: Air-dry in the shade at <30°C. Avoid oven drying >40°C to prevent thermal degradation of co-occurring carnosic acid (which complicates the profile).^[1]
- Comminution: Grind to a fine powder (40 mesh).
- Soxhlet Extraction:
 - Load 100 g of powder into a Soxhlet thimble.
 - Solvent: n-Hexane (500 mL).
 - Duration: 6–8 hours (or until the siphon runs colorless).
 - Note: Hexane is superior to DCM here because it precipitates many polar impurities upon cooling.^[1]
- Concentration: Evaporate solvent under reduced pressure (Rotavap) at 40°C to yield the Crude Hexane Extract (CHE).

Phase B: Primary Fractionation (De-greening)

Objective: Remove chlorophyll and fatty acids.^[1]

- Stationary Phase: Sephadex LH-20.
- Column Dimensions: 5 cm ID × 50 cm length.
- Eluent: Petroleum Ether : Dichloromethane : Methanol (3:1:1 v/v/v).^{[1][2]}

- Mechanism:[1][3][4][5][6] This solvent system allows size-exclusion and partition mechanisms to separate large chlorophyll molecules (early eluting) from diterpenes.[1]
- Procedure:
 - Dissolve CHE in a minimum volume of eluent.[1]
 - Load onto the column.[1][2]
 - Collect fractions (20 mL each).
 - Monitor via TLC (Silica gel, Hexane:EtOAc 7:3).
 - Pool fractions containing diterpenes ($R_f \sim 0.4\text{--}0.6$).^[1] Discard the dark green chlorophyll band ($R_f > 0.8$ or retained).

Phase C: High-Resolution Purification

Objective: Isolate **(-)-20-deoxocarnosol** from carnosol and rosmanol.^[1]

- Stationary Phase: Silica Gel 60 (230–400 mesh).^[1]
- Gradient System: n-Hexane (A) and Ethyl Acetate (B).^[1]
- Gradient Profile:

Time/Volume	% Solvent B (EtOAc)	Target Elution
0–2 CV	5%	Hydrocarbons/Waxes
2–5 CV	10%	Less polar diterpenes
5–10 CV	15%	(-)-20-Deoxocarnosol
10–15 CV	20%	Carnosol / Carnosic Acid
>15 CV	100%	Wash (Rosmanol/Polar)

(CV = Column Volume)^[1]

- Fraction Collection:
 - Collect small fractions (10–15 mL).
 - 20-Deoxocarnosol typically elutes before carnosol due to the lack of the carbonyl oxygen (lower polarity).[1]
 - Visual Check: Spray TLC with vanillin-H₂SO₄ and heat.[1] Abietanes turn reddish-purple.[1]

Phase D: Polishing (Optional)

For >98% purity required for bioassays:

- Semi-Prep HPLC:
 - Column: C18 Reverse Phase (5 μm, 250 × 10 mm).
 - Mobile Phase: Isocratic Acetonitrile:Water (75:[1]25) with 0.1% Formic Acid.[1]
 - Detection: UV 280 nm.[1]
 - Flow Rate: 3 mL/min.[1]

Part 3: Analytical Validation (Self-Validating System) [1]

To ensure the isolated compound is **(-)-20-deoxocarnosol** and not carnosol, verify the following spectroscopic markers.

¹H-NMR Diagnostic Signals (CDCl₃, 400 MHz)

The key distinction is the C-20 methylene protons.[1] In carnosol, C-20 is a carbonyl (no protons).[1] In 20-deoxocarnosol, C-20 is an ether methylene.[1]

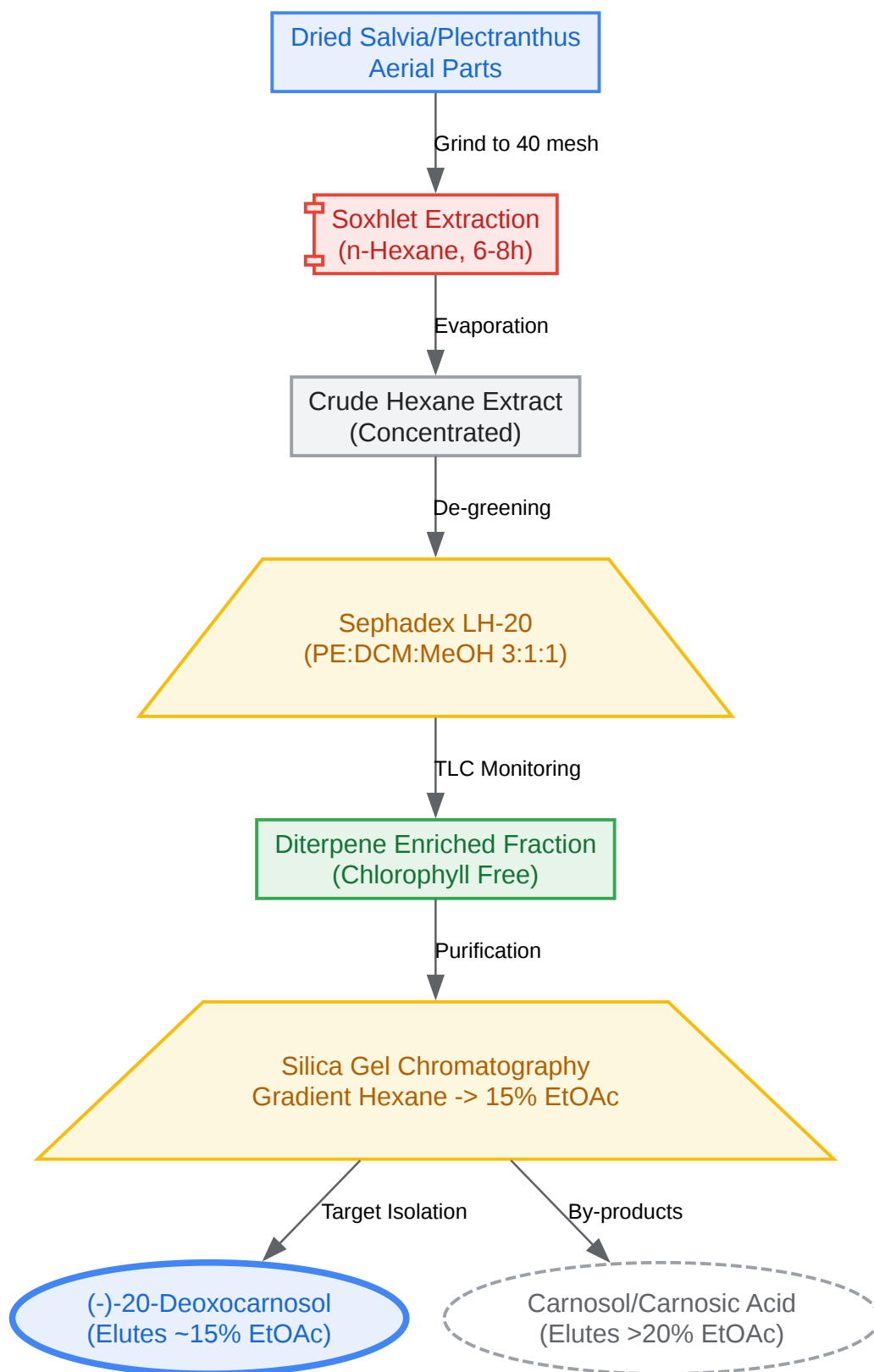
Position	Proton (δ ppm)	Multiplicity	Interpretation
H-20a	3.69	d (J ~8 Hz)	Distinctive Ether Bridge
H-20b	4.54	d (J ~8 Hz)	Distinctive Ether Bridge
H-14	6.60	s	Aromatic proton
H-15	3.10	sept	Isopropyl methine
Me-16/17	1.18 / 1.19	d	Isopropyl methyls

¹³C-NMR Markers

Position	Carbon (δ ppm)	Interpretation
C-20	60.0 – 70.0	Ether methylene (CH ₂ -O)
C-12	~142.0	Oxygenated aromatic
C-11	~141.0	Oxygenated aromatic

Note: If a signal at δ ~175-180 ppm (C=O) is observed, the sample is contaminated with carnosol.[\[1\]](#)

Part 4: Visualization of Workflow



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Figure 1: Step-by-step isolation workflow for **(-)-20-deoxocarnosol**, emphasizing chlorophyll removal and polarity-based separation.

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